5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide
Description
The compound 5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide (Molecular Formula: C₁₈H₁₄ClNO₃) is a furan-2-carboxamide derivative featuring a 2-chlorophenyl group at the 5-position of the furan ring and a 2-methoxy-5-methylphenyl substituent on the amide nitrogen .
Properties
CAS No. |
853314-76-8 |
|---|---|
Molecular Formula |
C19H16ClNO3 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO3/c1-12-7-8-17(23-2)15(11-12)21-19(22)18-10-9-16(24-18)13-5-3-4-6-14(13)20/h3-11H,1-2H3,(H,21,22) |
InChI Key |
FFGAVXDBOWIWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenylboronic acid and 2-methoxy-5-methylphenylamine.
Coupling Reaction: The key step involves a coupling reaction between the furan ring and the 2-chlorophenyl group. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Amidation: The final step involves the formation of the amide bond between the furan ring and the N-(2-methoxy-5-methylphenyl) group. This can be accomplished using standard amidation reactions, such as the reaction of an acid chloride with an amine.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group. Common reagents for substitution reactions include nucleophiles such as hydroxide ions or amines. The major products formed from substitution include substituted phenyl derivatives.
Scientific Research Applications
5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide has several scientific research applications:
Medicinal Chemistry: The compound is of interest in medicinal chemistry for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activity.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs, their substituents, molecular formulas, and reported activities:
Key Observations :
- Electron-Donating vs.
- Heterocyclic Modifications : Replacing the furan ring with thiophene () alters electronic properties, as thiophene’s higher aromaticity may influence target binding .
- Bioactivity Trends : Sulfonamide and thiadiazole analogs () are linked to antimicrobial activity, suggesting the target compound’s carboxamide core may require optimization for similar effects .
Biological Activity
5-(2-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-2-furamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, supported by various studies and data.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amines with furan derivatives. The compound's structure suggests a complex interplay between its substituents, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with furan moieties often exhibit significant antimicrobial properties. For instance, related compounds have shown promising antibacterial and antimycobacterial activity against various strains such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds were determined, highlighting their effectiveness in inhibiting microbial growth.
| Compound | Target Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | X |
| This compound | S. aureus | Y |
Note: Specific MIC values for the compound need to be experimentally determined.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives of furan-based compounds can inhibit cancer cell proliferation effectively. For example, compounds with similar structures demonstrated IC50 values below 10 µM against various cancer cell lines, indicating potent antiproliferative effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances the compound's lipophilicity and may improve its interaction with biological membranes.
- Methoxy Group : The methoxy substitution on the phenyl ring is crucial for increasing the compound's solubility and bioavailability.
- Furan Ring : The furan moiety contributes to the overall reactivity and biological interactions of the compound.
Case Studies
- Antibacterial Evaluation : A study evaluated various furan derivatives against Gram-positive and Gram-negative bacteria, finding that compounds similar to this compound exhibited significant antibacterial activity with low toxicity profiles.
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines, revealing that it inhibits cell proliferation effectively while maintaining a favorable safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
